

Toxicological profile and safety data for Integerrimine N-oxide

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Compound of Interest

Compound Name: *Integerrimine N-oxide*

Cat. No.: *B191547*

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Integerrimine N-oxide: A Comprehensive Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integerrimine N-oxide, a pyrrolizidine alkaloid (PA) found in various plant species, particularly of the *Senecio* genus, represents a significant toxicological concern. While often considered less toxic than its corresponding tertiary amine, integerrimine, the N-oxide can be readily converted to the parent alkaloid in vivo, leading to a cascade of toxic effects. This technical guide provides a comprehensive overview of the current toxicological data for **integerrimine N-oxide**, including its metabolic activation, mechanism of toxicity, and available safety data. Due to the limited availability of toxicological studies conducted specifically on purified **integerrimine N-oxide**, this guide incorporates data from studies on related pyrrolizidine alkaloids, their N-oxides, and extracts from plants known to contain integerrimine and its N-oxide. This information is critical for researchers and professionals involved in drug development, natural product safety, and risk assessment.

Chemical and Physical Properties

Property	Value	Source
Chemical Name	(1R,4E,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-14-oxido-2,9-dioxo-14-azoniatricyclo[9.5.1.0 ^{14,17}]heptadec-11-ene-3,8-dione	PubChem
CAS Number	85955-28-8	PubChem
Molecular Formula	C ₁₈ H ₂₅ NO ₆	PubChem
Molecular Weight	351.39 g/mol	PubChem
Appearance	Solid	Sigma-Aldrich

Toxicological Data

Quantitative toxicological data for pure **integerrimine N-oxide** are scarce in publicly available literature. The following tables summarize available data for related compounds and extracts, which can provide an indication of its potential toxicity.

Table 2.1: Acute Toxicity Data

Substance	Species	Route of Administration	LD ₅₀ / Toxic Dose	Source
Senecio inaequidens Extract (containing retrorsine and senecionine)	Rat	Oral	0.049 - 0.25 mg/g body weight (showed clinical signs of toxicity)	[1]
Senecio jacobaea (Tansy Ragwort)	Cattle	Oral	Chronic lethal dose: ~2.5 mg total PA/kg body weight for 18 days	[2]
Riddelliine (Senecio riddellii alkaloid)	Cattle	Oral	15 mg/kg body weight for 20 days	[2]

Table 2.2: Genotoxicity and Carcinogenicity Data

Substance/Assay Type	System	Result	Remarks	Source
Senecio vulgaris Extracts	HepG2 cells (in vitro)	Genotoxic	Induced primary DNA damage at non-cytotoxic concentrations.	[3]
Pyrrolizidine Alkaloids (general)	Animal studies	Carcinogenic	1,2-unsaturated PAs are genotoxic and cause liver cancer.	[4]
Riddelliine	Rats and Mice	Carcinogenic	Induced hepatic haemangiosarcomas in male mice.	[5]

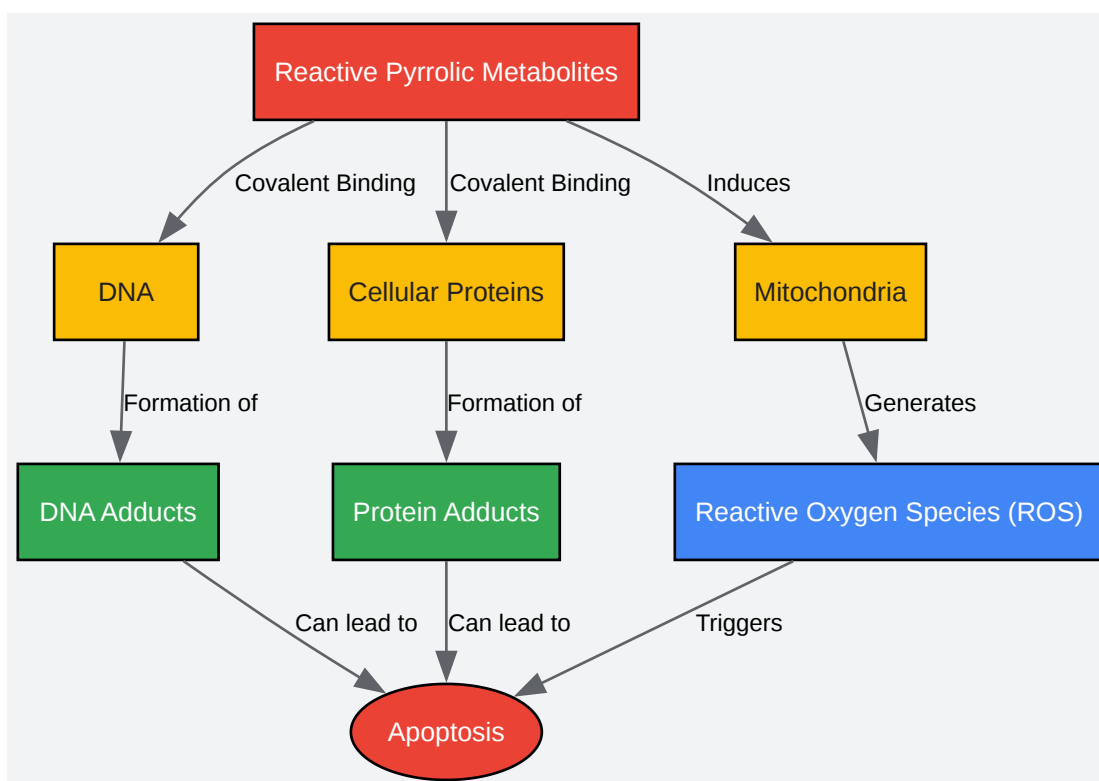
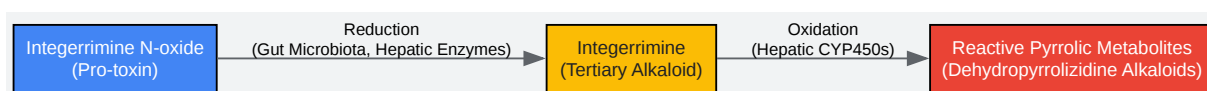
Metabolic Pathways and Mechanism of Toxicity

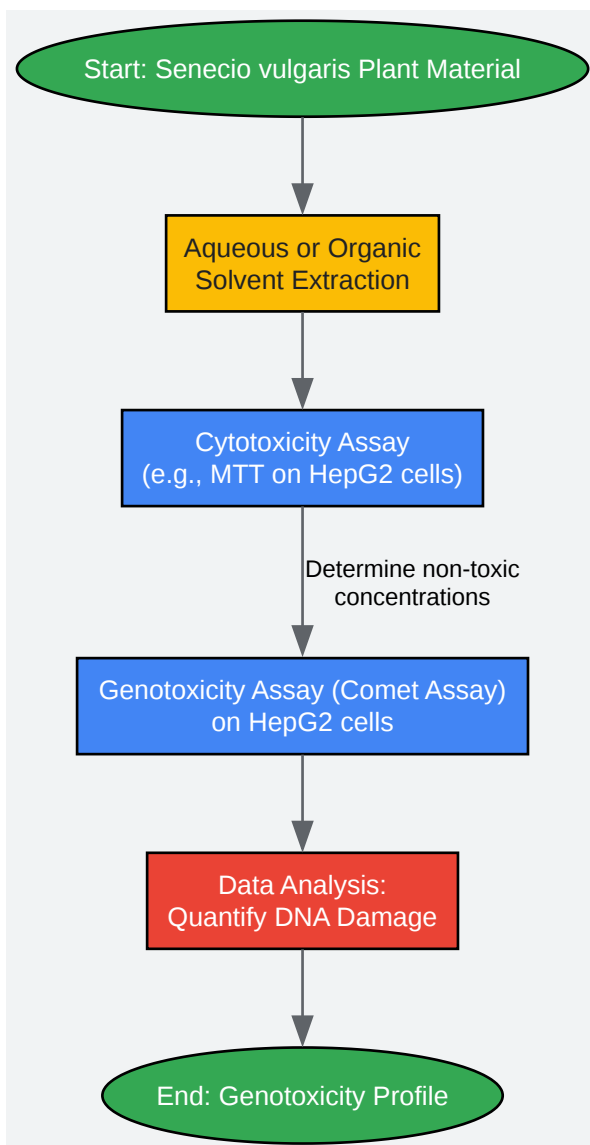
The toxicity of **integerrimine N-oxide** is intrinsically linked to its metabolic fate in vivo. The following sections and diagrams illustrate the key pathways.

Metabolic Activation

Integerrimine N-oxide is considered a pro-toxin. Its toxicity is primarily mediated through its conversion to the tertiary pyrrolizidine alkaloid, integerrimine. This biotransformation is a two-step process:

- **Reduction to Tertiary Amine:** In the anaerobic environment of the gastrointestinal tract, gut microbiota can reduce the N-oxide to the corresponding tertiary amine, integerrimine. This reduction can also occur systemically in the liver.[6]
- **Oxidative Bioactivation:** The resulting integerrimine is then metabolized in the liver by cytochrome P450 (CYP) enzymes to highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).[7] These electrophilic metabolites are the ultimate toxic species.





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References

- 1. The toxicity of Senecio inaequidens DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. Cytotoxicity and Genotoxicity of *Senecio vulgaris* L. Extracts: An In Vitro Assessment in HepG2 Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts [mdpi.com]
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